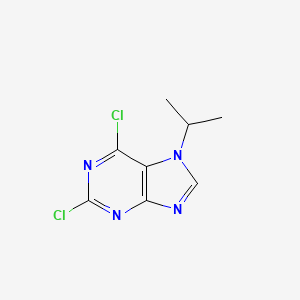

2,6-dichloro-7-isopropyl-7H-purine

概要

説明

2,6-Dichloro-7-isopropyl-7H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and an isopropyl group at position 7 on the purine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-7-isopropyl-7H-purine can be achieved through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction between halopurines and arylboronic acids in a water-acetonitrile mixture . This method is known for its efficiency and ability to produce high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

2,6-Dichloro-7-isopropyl-7H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include arylboronic acids for Suzuki-Miyaura cross-coupling , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atoms.

科学的研究の応用

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent, particularly as a cyclin-dependent kinase (CDK) inhibitor. CDKs play a crucial role in regulating the cell cycle, and their dysregulation is often implicated in cancer. Research shows that 2,6-dichloro-7-isopropyl-7H-purine derivatives can inhibit CDK2/cyclin E activity, which is essential for cell proliferation.

- Case Study : A series of 2,6,9-trisubstituted purines, including derivatives of this compound, were synthesized and tested for cytotoxic effects on various cancer cell lines (H1975, HL-60, HCT116, HeLa). The IC50 values indicated varying levels of sensitivity among the cell lines, with some compounds displaying significant inhibitory effects at micromolar concentrations .

Structure-Activity Relationship (SAR) Studies

The structural modifications of this compound have been explored to enhance its biological activity. SAR studies have shown that substituents at different positions on the purine ring can significantly affect the compound's potency against cancer cells.

| Compound | R1 | IC50 (µM) H1975 | IC50 (µM) HeLa |

|---|---|---|---|

| 4a | i-Propyl | 14.0 ± 0.26 | 32.0 ± 0.13 |

| 4b | Butyl | 28.0 ± 0.08 | 18.0 ± 0.14 |

| 4c | i-Butyl | 36.0 ± 0.27 | >50.0 |

| 4d | Pentyl | 12.0 ± 0.19 | 10.1 ± 0.14 |

This table summarizes the inhibitory concentrations required for 50% inhibition (IC50) across different cancer cell lines, illustrating the compound's potential as a lead structure in drug development .

Alkylation Reactions

The synthesis of this compound typically involves alkylation reactions where the parent compound undergoes substitution at the N7 position using alkyl halides such as isopropyl iodide in the presence of bases like potassium carbonate.

- Experimental Setup : A mixture of 2,6-dichloro-9H-purine and isopropyl iodide in dimethyl sulfoxide (DMSO) was stirred at controlled temperatures to yield the desired product along with regioisomers .

Regioselectivity in Synthesis

Recent studies have focused on achieving regioselective alkylation at the N7 position of purines to minimize by-products and improve yields of desired derivatives like this compound.

Inhibition of Kinases

The compound's derivatives have been shown to inhibit various kinases beyond CDKs, making them candidates for broader therapeutic applications.

Complexation Studies

Research has also explored the complexation of these purines with β-cyclodextrin to enhance solubility and bioavailability while maintaining biological activity .

作用機序

The mechanism of action of 2,6-dichloro-7-isopropyl-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.

類似化合物との比較

Similar Compounds

2,6-Dichloropurine: Similar in structure but lacks the isopropyl group at position 7.

7-Isopropylpurine: Similar in structure but lacks the chlorine atoms at positions 2 and 6.

Uniqueness

2,6-Dichloro-7-isopropyl-7H-purine is unique due to the combination of chlorine atoms and an isopropyl group on the purine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other purine derivatives.

生物活性

2,6-Dichloro-7-isopropyl-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its effects on various cellular models, highlighting relevant studies and findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and an isopropyl group at the 7 position of the purine ring. The synthesis of this compound typically involves alkylation reactions with suitable reagents to introduce the isopropyl group while maintaining regioselectivity to prevent unwanted side products .

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK2/cyclin E, with IC50 values ranging from 0.92 to 3.26 µM. This inhibition suggests a potential role in regulating cell cycle progression and cancer cell proliferation .

- DNA Interaction : Similar purine derivatives have demonstrated the capacity to bind to DNA, affecting transcriptional processes and potentially leading to cytotoxic effects in cancer cells .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

-

Cell Lines Tested :

- HeLa (Cervical Cancer) : Exhibited significant sensitivity to treatment.

- HCT116 (Colorectal Cancer) : Variable sensitivity noted.

- HL-60 (Leukemia) : Resistant with IC50 values exceeding 20 µM.

- Vero Cells (Non-cancerous) : Used as a control for cytotoxicity assessment.

Structure-Activity Relationship (SAR)

Research has indicated that modifications at specific positions on the purine ring can enhance or diminish biological activity. For instance, the presence of polar functional groups at position 6 has been linked to improved inhibitory effects against CDK2/cyclin E . The following table summarizes findings related to structural modifications:

| Compound | Position Modified | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | N/A | 0.92 - 3.26 | CDK2/cyclin E inhibitor |

| 6-Chloro-9H-purine | C6 (hydroxy) | <10 | Weak CDK inhibition |

| Adamantane-substituted derivatives | C6 | 4.3-fold higher than meta analogues | Enhanced activity against CDK |

特性

IUPAC Name |

2,6-dichloro-7-propan-2-ylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-7-5(14)6(9)12-8(10)13-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKLSAIGMUTOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the rings in 2,6-dichloro-7-isopropyl-7H-purine?

A1: The molecule consists of fused imidazole and pyrimidine rings. While both rings are essentially planar individually, they are not perfectly coplanar. The dihedral angle between them is 1.32° [].

Q2: How are the molecules arranged in the crystal lattice?

A2: In the crystal, the this compound molecules are stacked in a parallel arrangement along the bc plane. The distance between the centroids of inversion-related pyrimidine rings is 3.5189 Å [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。